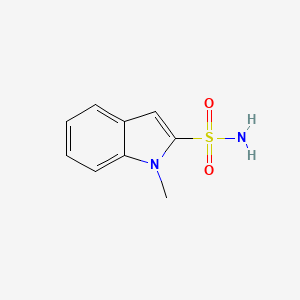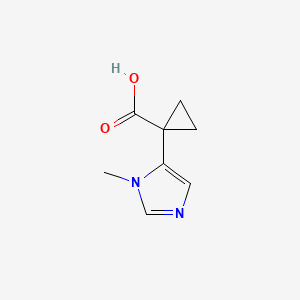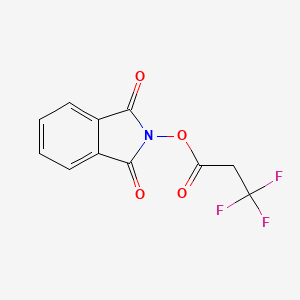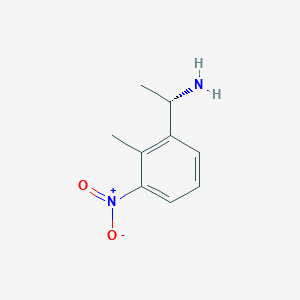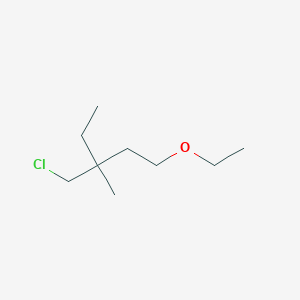![molecular formula C13H17N B13569527 2,3-Dihydrospiro[indene-1,3'-piperidine]](/img/structure/B13569527.png)
2,3-Dihydrospiro[indene-1,3'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydrospiro[indene-1,3’-piperidine] is a heterocyclic compound that features a spiro linkage between an indene and a piperidine ring. This unique structure imparts interesting chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrospiro[indene-1,3’-piperidine] typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method involves the use of a spiroindane precursor, which is treated with bicyclo[2.2.1]hept-5-en-2-carbaldehyde in the presence of sodium triacetoxyborohydride. The reaction is carried out in dichloroethane at room temperature, followed by quenching with methanol and purification by high-performance liquid chromatography (HPLC) to yield the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydrospiro[indene-1,3’-piperidine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indene or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,3-Dihydrospiro[indene-1,3’-piperidine] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological systems and as a potential pharmacophore in drug discovery.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, although specific drugs based on this compound are not yet available.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dihydrospiro[indene-1,3’-piperidine] depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydrospiro[indene-1,4’-piperidine]
- Spiro[indane-1,3’-piperidine]
- Spiro[indene-1,4’-piperidine]
Uniqueness
2,3-Dihydrospiro[indene-1,3’-piperidine] is unique due to its specific spiro linkage and the combination of indene and piperidine rings. This structure imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C13H17N |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
spiro[1,2-dihydroindene-3,3'-piperidine] |
InChI |
InChI=1S/C13H17N/c1-2-5-12-11(4-1)6-8-13(12)7-3-9-14-10-13/h1-2,4-5,14H,3,6-10H2 |
Clé InChI |
FWRSLPMGIFSTDA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC3=CC=CC=C32)CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid](/img/structure/B13569458.png)

![2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine](/img/structure/B13569464.png)
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13569471.png)
![3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid](/img/structure/B13569476.png)
